"synthesis and characterization of Methyl 2-formyl-1H-pyrrole-1-carboxylate"
"synthesis and characterization of Methyl 2-formyl-1H-pyrrole-1-carboxylate"
This technical guide details the synthesis, characterization, and mechanistic underpinnings of Methyl 2-formyl-1H-pyrrole-1-carboxylate (CAS: 123892-37-5).
Technical Guide | Version 1.0
Executive Summary
Methyl 2-formyl-1H-pyrrole-1-carboxylate is a critical bifunctional building block in organic synthesis. It features a pyrrole core stabilized by an electron-withdrawing
This guide provides a robust, scalable protocol for its synthesis via the
Retrosynthetic Analysis & Strategy
The most efficient route to the target compound involves the direct
Strategic Choice:
-
Route: Nucleophilic substitution on Methyl Chloroformate.
-
Reagents: Methyl chloroformate (electrophile) and Triethylamine/DMAP or Sodium Hydride (base).
-
Rationale: Direct acylation is preferred over Vilsmeier-Haack formylation of an already protected pyrrole, as the
-ester group strongly deactivates the ring toward the electrophilic aromatic substitution required for formylation.
Figure 1: Retrosynthetic disconnection showing the convergent assembly from 2-pyrrolecarboxaldehyde.
Experimental Protocol
Safety Note: Methyl chloroformate is toxic and a lachrymator. Work must be performed in a functioning fume hood.
Reagents & Materials
| Reagent | Equiv.[1] | Role |
| 2-Pyrrolecarboxaldehyde | 1.0 | Substrate |
| Methyl Chloroformate | 1.2 - 1.5 | Electrophile |
| Triethylamine (TEA) | 1.5 - 2.0 | Base (HCl scavenger) |
| DMAP | 0.1 (10 mol%) | Nucleophilic Catalyst |
| Dichloromethane (DCM) | Solvent | Anhydrous (0.2 M conc.) |
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under
flow. -
Solubilization: Add 2-pyrrolecarboxaldehyde (1.0 equiv) and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM (5 mL per mmol of substrate).
-
Base Addition: Add Triethylamine (1.5 equiv) via syringe. The solution may darken slightly; this is normal. Cool the mixture to 0 °C using an ice-water bath.
-
Acylation: Dropwise, add Methyl Chloroformate (1.2 equiv) over 15 minutes. Caution: Exothermic reaction.
-
Note: The solution will likely turn cloudy due to the precipitation of triethylamine hydrochloride salts.
-
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–5 hours. Monitor via TLC (30% EtOAc in Hexanes). The starting material (
~0.3) should disappear, replaced by a less polar product ( ~0.6). -
Quench & Workup:
-
Quench with saturated aqueous
(50 mL). -
Separate phases.[2] Extract the aqueous layer with DCM (2 x 30 mL).
-
Wash combined organics with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of 10%
20% EtOAc in Hexanes. -
Product: Collect fractions containing the spot at
~0.6. Evaporate to yield the title compound as a pale yellow oil or low-melting solid.
-
Figure 2: Operational workflow for the synthesis.
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution. The base (TEA) deprotonates the pyrrole nitrogen (assisted by the electron-withdrawing formyl group), or more likely in the DMAP-catalyzed route, DMAP activates the chloroformate to form a highly reactive acyl-pyridinium intermediate.
-
Activation: DMAP attacks methyl chloroformate, displacing chloride and forming an
-acylpyridinium salt (highly electrophilic). -
Nucleophilic Attack: The pyrrole nitrogen (rendered more nucleophilic by TEA buffering) attacks the carbonyl of the activated intermediate.
-
Elimination: DMAP is displaced, regenerating the catalyst and yielding the
-protected pyrrole.
Figure 3: DMAP-catalyzed nucleophilic acyl substitution mechanism.
Characterization & Data Analysis
Successful synthesis is validated by the disappearance of the broad N-H stretch in IR and the appearance of the methyl ester singlet in NMR.
Expected NMR Data ( )
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 10.25 | s | 1H | Aldehyde (-CH O) | |
| 7.45 | dd | 1H | Pyrrole C3-H | |
| 7.15 | dd | 1H | Pyrrole C5-H | |
| 6.35 | t/dd | 1H | Pyrrole C4-H | |
| 4.05 | s | 3H | Ester Methyl (-OCH | |
| 180.5 | - | - | Aldehyde Carbonyl | |
| 150.2 | - | - | Carbamate Carbonyl | |
| 54.5 | - | - | Methoxy Carbon |
Note: The aldehyde proton shifts downfield (~10.2 ppm) compared to the unprotected precursor (~9.5 ppm) due to the electron-withdrawing nature of the carbamate group.
Infrared Spectroscopy (IR)
-
1745 cm
: Strong C=O stretch (Ester/Carbamate). -
1670 cm
: Strong C=O stretch (Aldehyde, conjugated). -
Absence: No broad band at 3200–3400 cm
(N-H stretch), confirming complete protection.
Troubleshooting & Optimization
-
Low Yield: If yield is low, ensure reagents are anhydrous. Water competes with pyrrole for the chloroformate, forming carbonic acid derivatives.
-
Regioselectivity: While N-acylation is favored, C-acylation can occur at elevated temperatures. Keep the reaction at 0 °C during addition and do not exceed room temperature.
-
Stability: The product is an aldehyde and can oxidize to the carboxylic acid over time. Store under inert atmosphere at -20 °C.
References
-
BenchChem. (2025). Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: A Comprehensive Technical Guide. Retrieved from
-
Organic Syntheses. (2011). Pyrrole-2-carboxaldehyde.[3][4][5][6][7][8] Org. Synth. Coll. Vol. 4, 539. Retrieved from
-
Royal Society of Chemistry. (2014). Access to Pyridines via DMAP-Catalyzed Activation. Organic Chemistry Frontiers. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123892-37-5. Retrieved from
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